(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is a stable isotope-labeled derivative of 2-hydroxyglutaric acid, specifically designed for use in analytical chemistry, particularly in metabolomics. This compound has the chemical formula C5H6Na2O5 and a molecular weight of 197.04 g/mol. It features two sodium ions bound to the carboxylate groups of the dicarboxylic acid structure, enhancing its solubility and stability in aqueous solutions. The incorporation of carbon-13 isotopes allows for precise tracking and quantification in mass spectrometry applications, making it an essential standard in quantitative analyses .
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 itself does not have a known mechanism of action in biological systems. It serves as an inert tracer molecule for the naturally occurring D-2HG. D-2HG, on the other hand, plays a complex role in cellular metabolism. It can act as an oncometabolite in certain cancers, meaning its abnormal accumulation can promote tumor growth []. Additionally, it functions as a signaling molecule involved in various cellular processes.
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is primarily used as an internal standard in quantitative metabolomics experiments [, , ]. Internal standards are compounds with known properties that are added to a sample before analysis. They help to normalize for variations in sample preparation, instrument performance, and ionization efficiency during mass spectrometry analysis. By comparing the signal intensity of the analyte of interest (e.g., endogenous 2-HG) to the signal intensity of the internal standard, researchers can obtain more accurate and reproducible quantitative measurements of the target metabolite [, , ].
The isotopically labeled nature of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 can also be utilized in metabolic flux analysis studies. In these experiments, isotopically labeled precursors are introduced into a biological system, and the incorporation of the isotope label into downstream metabolites is monitored. This allows researchers to trace the flow of metabolites through metabolic pathways and gain insights into cellular metabolism [].
The presence of the hydroxyl group also allows for potential reactions such as oxidation to form ketones or aldehydes .
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is notable for its role as a metabolite in various biological pathways. It is involved in cellular metabolism and has been studied for its effects on cellular signaling and energy production. In particular, it has been associated with:
The synthesis of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 typically involves the following methods:
This compound can also be synthesized from labeled precursors using carbon-13 isotopes during specific steps of the reaction .
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 has several important applications:
Several compounds share structural similarities with (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5. These include:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
2-Hydroxyglutaric Acid | C5H6O5 | Unlabeled form without isotopes |
α-Ketoglutaric Acid | C5H4O5 | Key intermediate in the citric acid cycle |
Lactic Acid | C3H6O3 | Monocarboxylic acid with different metabolic roles |
Fumaric Acid | C4H4O4 | Unsaturated dicarboxylic acid |
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Its specific involvement as an oncometabolite sets it apart from other similar compounds that may not have such direct implications in cancer metabolism .